3-Bromo-4-methoxybenzene-1-thiol
Description
3-Bromo-4-methoxybenzene-1-thiol (CAS: 90150-97-3) is a substituted benzene derivative featuring bromine (Br) at position 3, a methoxy (-OCH₃) group at position 4, and a thiol (-SH) group at position 1 (Figure 1). This compound serves as a critical building block in synthesizing quinlukast homologues, which exhibit antileukotrienic activities relevant to treating inflammatory diseases .
Properties
IUPAC Name |
3-bromo-4-methoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXSSPQYVAKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzene-1-thiol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve bromomethylation of thiols. This method minimizes the generation of highly toxic byproducts and provides a convenient route to bromomethylated thiol derivatives .
Industrial Production Methods
Industrial production of 3-Bromo-4-methoxybenzene-1-thiol may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzene derivatives without the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of benzene derivatives without the bromine atom.
Scientific Research Applications
3-Bromo-4-methoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Coupling Reactions
The reactivity of aryl thiols and halides in nucleophilic substitutions is influenced by substituent electronic effects. Table 1 highlights comparative
Table 1: Comparative Reactivity and Properties
Key Findings:
- Electronic Effects : The bromine at position 3 in 3-Bromo-4-methoxybenzene-1-thiol increases electron deficiency at position C-4, enhancing its coupling efficiency with aryl bromides under copper catalysis .
- Functional Group Influence: Thiol (-SH) groups exhibit higher nucleophilicity than hydroxyl (-OH) groups, making 3-Bromo-4-methoxybenzene-1-thiol more reactive than phenol analogs like 3-Bromo-4-methoxyphenol .
- Positional Isomerism : Hypothetical analogs with bromine at position 4 (e.g., 4-Bromo-3-methoxybenzene-1-thiol) would likely show reduced reactivity due to altered electronic distribution.
Physical and Chemical Properties
- Solubility : Thiol-containing compounds (e.g., 3-Bromo-4-methoxybenzene-1-thiol) are more polar than methoxy- or bromo-only analogs, favoring solubility in polar aprotic solvents like DMF or DMSO .
- Thermal Stability : Methoxy groups enhance stability compared to hydroxyl analogs, which may degrade under acidic conditions .
Discrepancies and Limitations
- Molecular Formula Conflict : reports an implausible formula (C₆H₄Br₂O₂N) for 3-Bromo-4-methoxybenzene-1-thiol, likely due to a cataloging error. Structural analysis and CAS data confirm C₇H₇BrOS as correct .
- Data Gaps : Reactivity data for positional isomers (e.g., 2-Bromo-4-methoxybenzene-1-thiol) are unavailable, limiting comparative scope.
Biological Activity
3-Bromo-4-methoxybenzene-1-thiol, also known as 3-bromo-4-methoxybenzenethiol, is an organic compound with the molecular formula C₇H₇BrOS. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a thiol group (-SH). The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of 3-Bromo-4-methoxybenzene-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity, potentially affecting cellular pathways involved in disease processes. Additionally, the bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the formation of new derivatives with altered biological properties.
Antimicrobial Activity
Research indicates that 3-Bromo-4-methoxybenzene-1-thiol exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of 3-Bromo-4-methoxybenzene-1-thiol has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's ability to disrupt microtubule polymerization is a critical mechanism underlying its anticancer effects .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxicity of several derivatives, 3-Bromo-4-methoxybenzene-1-thiol was found to exhibit sub-micromolar cytotoxicity against MCF7 cells. The compound was shown to induce G2/M cell cycle arrest and promote apoptotic cell death through disruption of microtubule dynamics .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Microtubule disruption |
| MCF7 | 0.8 | G2/M phase arrest and apoptosis |
| HT-29 | 1.2 | Induction of autophagy |
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Bromo-4-methoxybenzene-1-thiol, it is beneficial to compare it with similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoanisole | Lacks thiol group | Moderate antimicrobial |
| 3-Bromo-4-methoxyphenol | Contains hydroxyl instead of thiol | Weak anticancer activity |
| 3-Bromo-4-methoxybenzene-1-thiol | Contains both bromine and thiol | Strong antimicrobial & anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
